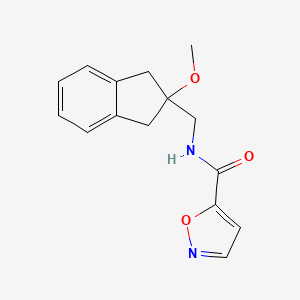

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-15(8-11-4-2-3-5-12(11)9-15)10-16-14(18)13-6-7-17-20-13/h2-7H,8-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQMWAFRAXVDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the cyclization of 2-phenylpropionic acid derivatives can yield the indene core.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the isoxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Methoxy Group Impact : Methoxy substituents on aromatic/heterocyclic cores (e.g., indenyl, indole) are associated with enhanced solubility and target binding in multiple studies .

Isoxazole Role : Isoxazole rings contribute to hydrogen bonding and metabolic stability, as seen in compound 11i’s crystallinity and lipid-lowering indole analogs .

Structural Flexibility: Rigid scaffolds like xanthenone (11i) or quinoline (Compound 58) may limit conformational adaptability compared to the dihydroindenyl group in the target compound .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article aims to consolidate the available research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 299.34 g/mol |

| CAS Number | 2034444-58-9 |

Synthesis Methods

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole derivatives typically involves several key steps:

- Formation of the Isoxazole Ring : This is often achieved through cyclization reactions involving isoxazole precursors.

- Methylation : The 2-methoxy group is introduced via methylation of appropriate indene derivatives.

- Amidation : The final step involves the formation of the amide bond with the carboxylic acid derivative.

These reactions are generally conducted under controlled conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, a study evaluated a series of indole-isoxazole hybrids against various cancer cell lines using the sulforhodamine B (SRB) assay. Key findings include:

- Cytotoxicity : The compound exhibited significant cytotoxic activity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines with IC50 values ranging from 0.7 to 35.2 µM .

- Mechanism of Action : The compound was found to induce cell cycle arrest in the G0/G1 phase and decrease CDK4 levels in Huh7 cells, suggesting a mechanism that interferes with cell proliferation .

Selectivity Towards Cancer Cells

The selectivity of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole derivatives was also assessed by comparing their effects on normal human epithelial breast cells (MCF12A). The results indicated that while some compounds showed high activity against cancer cells, they had relatively higher IC50 values against normal cells, indicating a level of selectivity .

Case Studies

Several case studies have been documented regarding the biological activity of isoxazole derivatives:

-

Study on Indole-Isoxazole Hybrids : A study synthesized various indole-isoxazole derivatives and tested their anticancer activity against multiple cell lines. The findings suggested that certain derivatives had potent anticancer effects and could serve as templates for further drug development .

- Key Findings : Compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

- Evaluation of Toxicity : Another study focused on evaluating the toxicity profiles of similar compounds in human promyelocytic leukemia cell lines, revealing varying degrees of cytotoxicity depending on structural modifications .

Q & A

Q. What are the typical synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with commercially available indene and isoxazole precursors. Key steps include:

- Nucleophilic substitution to attach the methoxy group to the indene scaffold.

- Amide coupling (e.g., using carbodiimide reagents) to link the isoxazole-5-carboxylic acid to the indene-methylamine intermediate .

- Optimization strategies : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux conditions for cyclization), and catalyst selection (e.g., Pd for cross-coupling reactions). Ultrasound-assisted methods have been reported to enhance reaction rates and yields compared to traditional approaches .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

- Structural confirmation :

- Purity assessment :

Advanced Research Questions

Q. What biochemical pathways or targets are implicated in the compound's mechanism of action, and how can these be experimentally validated?

- Hypothesized targets : Kinases or GPCRs, given structural similarities to indole-based inhibitors .

- Validation methods :

- Kinase inhibition assays (e.g., ADP-Glo™) to screen activity against recombinant kinases.

- Cellular models : Measure downstream signaling (e.g., phosphorylation via Western blot) in cancer cell lines treated with the compound .

- Transcriptomic profiling (RNA-seq) to identify pathway alterations, such as apoptosis or cell cycle regulation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and DMSO solvent levels (<1%) .

- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50) and adjust for batch effects via statistical tools like PCA .

Q. What strategies are recommended for improving the compound's solubility and bioavailability in preclinical studies?

- Chemical modification : Introduce polar groups (e.g., hydroxyl or amine) to the indene or isoxazole rings while preserving activity .

- Formulation optimization :

- Use co-solvents (e.g., PEG 400) or cyclodextrin-based carriers for in vivo delivery.

- Assess logP values (via HPLC) to balance lipophilicity and aqueous solubility .

- In silico modeling : Predict absorption using tools like GastroPlus™, guided by experimental Caco-2 permeability data .

Methodological Challenges and Solutions

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Temperature control : Maintain intermediates at –20°C to prevent degradation of sensitive groups (e.g., methoxy or amide bonds) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyl groups during multi-step reactions .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. What in vitro and in vivo models are most suitable for evaluating the compound's anticancer potential?

- In vitro :

- 3D tumor spheroids (e.g., HCT-116 colon cancer) to mimic tumor microenvironments.

- Combination studies with standard chemotherapeutics (e.g., cisplatin) to assess synergy .

- In vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.